Keap1-Nrf2-IN-19 Demonstrates ~2-Fold Higher Binding Affinity (Kd) Than Lead Compound Keap1-Nrf2-IN-18
In the direct SAR lineage reported by Otake et al. (J Med Chem, 2024), Keap1-Nrf2-IN-19 (compound 33) exhibits a binding dissociation constant (Kd) of 0.0014 μM (1.4 nM) . This represents an approximately two-fold improvement in binding affinity relative to the preceding lead compound in the same optimization series, Keap1-Nrf2-IN-18 (compound 22; Kd = 0.0029 μM) . This difference is structurally attributable to specific C2-substituent optimization on the core scaffold [1].
| Evidence Dimension | Binding dissociation constant (Kd) |
|---|---|
| Target Compound Data | 0.0014 μM (1.4 nM) |
| Comparator Or Baseline | Keap1-Nrf2-IN-18 (compound 22): 0.0029 μM (2.9 nM) |
| Quantified Difference | ~2.07-fold lower Kd (higher affinity) |
| Conditions | In vitro binding assay; Keap1 Kelch domain target (conditions as reported in Otake et al., J Med Chem, 2024) |
Why This Matters
A 2-fold higher binding affinity enables lower effective concentrations in cellular assays, reducing solvent-related artifacts and minimizing potential off-target interactions at higher compound concentrations.
- [1] Otake K, et al. Optimization Efforts for Identification of Novel Highly Potent Keap1-Nrf2 Protein-Protein Interaction Inhibitors. J Med Chem. 2024 Feb 26. View Source
